molecular formula C14H9ClN2O B1349896 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 478257-35-1

2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No. B1349896
CAS RN: 478257-35-1
M. Wt: 256.68 g/mol
InChI Key: URPUCQPATNVVOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is a derivative of imidazo[1,2-a]pyridine . Imidazo[1,2-a]pyridine is an important fused bicyclic 5–6 heterocycle and is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .


Synthesis Analysis

The synthesis of this compound involves the use of different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A specific method involves the use of phosphoryl trichloride in DMF at 353 K .


Chemical Reactions Analysis

This compound has been used in the synthesis of copper(II) complexes, which have shown excellent catalytic activities for the oxidation of catechol to o-quinone . The oxidation efficiency of these complexes depends on several factors, namely the nature of the substituents on the ligands and the anions of the copper salts .

Scientific Research Applications

Synthesis and Chemical Properties

Research has shown the potential of 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde in synthesizing heterosubstituted chalcones and oxopyrimidines, highlighting its role in producing compounds with antimicrobial properties. These syntheses involve reactions with aryl acetophenone under catalytic conditions, leading to compounds that were further analyzed for their antimicrobial activity (Joshi et al., 2012).

Another study described the synthesis of imidazo[1,2-a]pyridines through "water-mediated" hydroamination and silver-catalyzed aminooxygenation. This research presents an aqueous method for synthesizing methylimidazo[1,2-a]pyridines without deliberate addition of catalyst, offering a greener alternative for generating imidazo[1,2-a]pyridine-3-carbaldehydes (Mohan et al., 2013).

Biological Activity and Applications

The compound's derivatives have been explored for their biological activities, including antimicrobial evaluations. For instance, derivatives synthesized from 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridin-3-carbaldehyde have shown antimicrobial properties, suggesting the potential of these compounds in developing new antibacterial and antifungal agents (Ladani et al., 2009).

Material Science and Fluorescent Studies

In the field of material science, fluorescent molecular rotors (FMRs) based on 2-chloroimidazo[1,2-a]pyridine-3-carbaldehyde derivatives have been synthesized. These FMRs exhibit significant changes in emission intensity in response to viscosity, offering applications in sensing and molecular devices. The study provides insights into the structural factors influencing the fluorescence properties of these compounds (Jadhav & Sekar, 2017).

Corrosion Inhibition

Imidazopyridine derivatives, including those related to this compound, have been evaluated as corrosion inhibitors for mild steel in hydrochloric acid. These studies indicate the effectiveness of these compounds in protecting metal surfaces, with experimental and theoretical analyses suggesting their adsorption and protective action on steel surfaces (Salim et al., 2021).

properties

IUPAC Name

2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O/c15-11-6-4-10(5-7-11)14-12(9-18)17-8-2-1-3-13(17)16-14/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URPUCQPATNVVOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)C=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40374035
Record name 2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

478257-35-1
Record name 2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: What is the structural significance of 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde?

A1: This compound serves as a versatile building block in organic synthesis. Its structure, featuring an imidazo[1,2-a]pyridine core with a reactive aldehyde group, allows for various chemical transformations. [, ] For instance, it readily undergoes reactions with ketones to form chalcones [], demonstrating its utility in constructing more complex molecules.

Q2: What spectroscopic data confirms the identity of this compound?

A2: The synthesized compound has been characterized using various spectroscopic techniques, including Infrared (IR) spectroscopy, 1H-NMR spectroscopy, and Mass Spectrometry (MS). [] These analyses provide detailed information about its functional groups and molecular weight, confirming its identity.

Q3: How is this compound utilized in the synthesis of biologically active compounds?

A3: Researchers have successfully synthesized a series of chalcones and oxopyrimidines using this compound as a key starting material. [] These newly synthesized compounds, containing the imidazo[1,2-a]pyridine nucleus, were subsequently screened for their antimicrobial activity. [] This highlights the potential of this aldehyde derivative in developing novel pharmaceuticals.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.